5-Hydroxypentanenitrile
Overview
Description
5-Hydroxypentanenitrile is an organic compound with the molecular formula C5H9NO. It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a five-carbon chain.
Mechanism of Action
Target of Action
It’s structurally similar to pentanenitrile, which is known to interact with cytochrome p450 .
Mode of Action
Pentanenitrile, a structurally similar compound, is known to liberate cyanide via the action of cytochrome p450
Biochemical Pathways
The liberation of cyanide, as seen in pentanenitrile, can interfere with cellular respiration by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain .
Result of Action
The liberation of cyanide, as seen in pentanenitrile, can lead to cellular hypoxia, as cyanide inhibits the electron transport chain in mitochondria, preventing cells from using oxygen to produce energy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxypentanenitrile can be synthesized through several methods. One common approach involves the reduction of 5-cyanopentanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere at room temperature .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 5-cyanopentanal. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-cyanopentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to form 5-aminopentanol using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 5-Cyanopentanoic acid
Reduction: 5-Aminopentanol
Substitution: 5-Chloropentanenitrile
Scientific Research Applications
5-Hydroxypentanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Comparison with Similar Compounds
5-Aminopentanenitrile: Similar structure but with an amino group instead of a hydroxyl group.
5-Chloropentanenitrile: Similar structure but with a chlorine atom instead of a hydroxyl group.
5-Cyanopentanoic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
Uniqueness: 5-Hydroxypentanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-hydroxypentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-2-1-3-5-7/h7H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCJLIJIOFOWTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-16-9 | |
Record name | 5-hydroxypentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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